molecular formula C24H19ClN6O3 B2660769 N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide CAS No. 1251619-75-6

N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No. B2660769
M. Wt: 474.91
InChI Key: NSCOPCJTWDXKMQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide, also known as AMPP or NAPA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

Field: Green Chemistry

  • 1,2,3-triazoles have important applications in pharmaceutical chemistry while their 1,2,4 counterparts are developed to a lesser extent .
  • The synthesis involves diazotization of 4-chloroaniline by sodium nitrite followed by reaction with 2-aminoacetonitrile hydrochloride .

Field: Medicinal Chemistry

  • Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
  • Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Field: Antifungal Research

  • Triazole-containing drugs are commonly used in antifungal treatments .
  • Examples include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

properties

IUPAC Name

2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O3/c1-14-5-3-6-15(2)20(14)26-19(32)13-31-24(33)30-12-4-7-18(22(30)28-31)23-27-21(29-34-23)16-8-10-17(25)11-9-16/h3-12H,13H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCOPCJTWDXKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-(2,6-dimethylphenyl)acetamide

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